

3-Methyl-4-nitroanisole CAS number and molecular weight

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Compound of Interest

Compound Name: 3-Methyl-4-nitroanisole

Cat. No.: B181090

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In-Depth Technical Guide: 3-Methyl-4-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **3-Methyl-4-nitroanisole**, a key chemical intermediate in various synthetic applications. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent reactions, and insights into its potential biological activities.

Core Compound Information

CAS Number: 5367-32-8[\[1\]](#)[\[2\]](#)

Molecular Weight: 167.16 g/mol [\[1\]](#)[\[3\]](#)

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	4-methoxy-2-methyl-1-nitrobenzene
Synonyms	5-Methoxy-2-nitrotoluene, 1-Methoxy-3-methyl-4-nitrobenzene, 3-Methyl-4-nitrophenol methyl ether
Molecular Formula	C ₈ H ₉ NO ₃ [1] [3]
InChI Key	RTZOGYCMIMOVHU-UHFFFAOYSA-N [3]
Canonical SMILES	CC1=C(C=CC(=C1)OC)--INVALID-LINK--[O-]

Table 2: Physical and Chemical Properties

Property	Value	Reference(s)
Melting Point	49 °C	[1]
Flash Point	230 °C (closed cup)	[1]
Appearance	Not specified, likely a solid at room temperature	
Solubility	Not specified	
Storage	Store at 10°C - 25°C, protect from light.	[1]

Synthesis and Experimental Protocols

3-Methyl-4-nitroanisole is primarily synthesized through the electrophilic aromatic substitution of 3-methylanisole.[\[4\]](#) It serves as a valuable intermediate for the synthesis of other organic compounds, including enamines and heterocyclic compounds like pyrazoles and oxazoles.[\[4\]](#)

Experimental Protocol: Synthesis of 3-Methyl-4-nitroanisole via Nitration of 3-Methylanisole

This protocol is a representative procedure adapted from general methods for the nitration of substituted anisoles.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

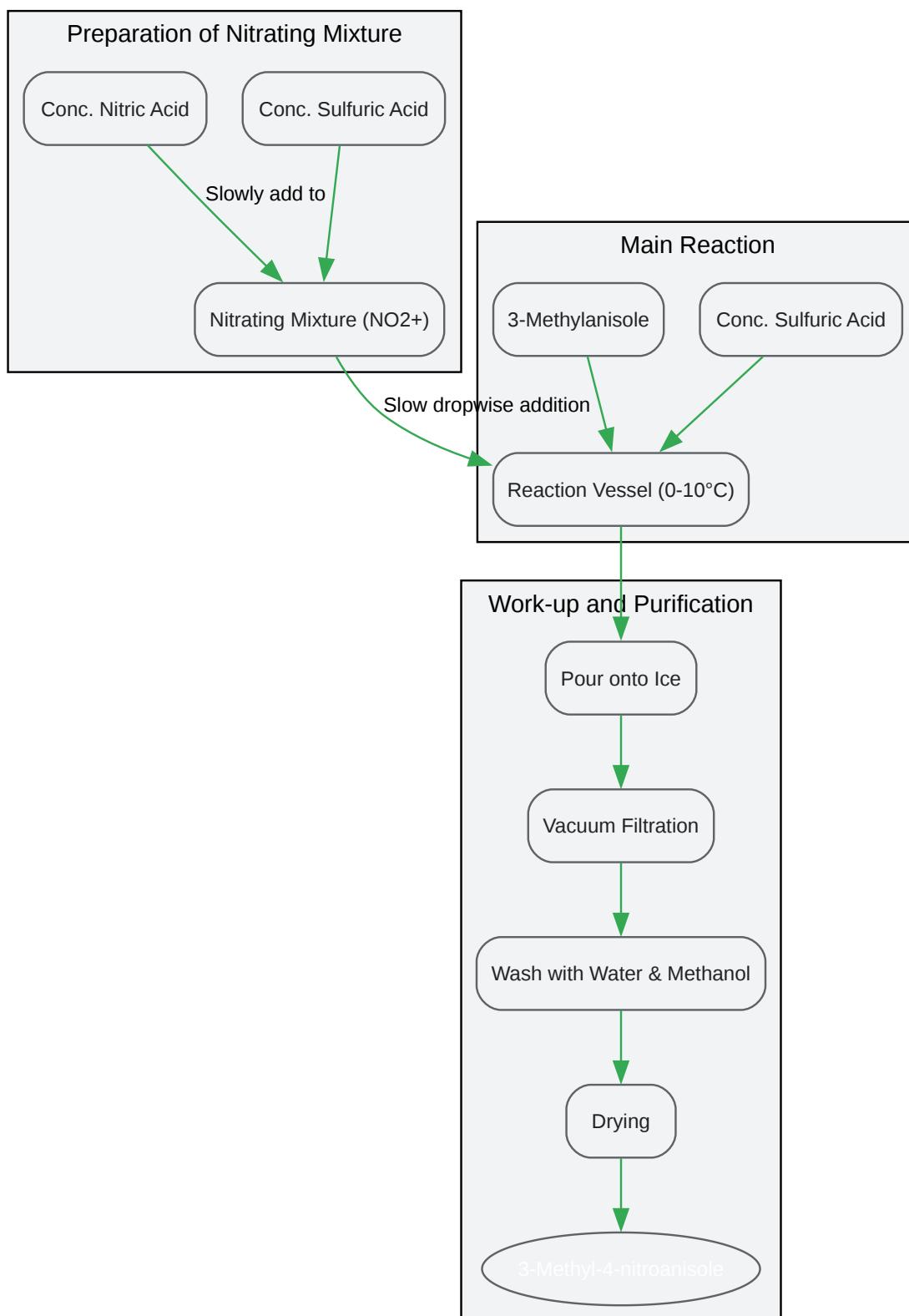
- 3-Methylanisole
- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice
- Distilled Water
- Methanol (for rinsing)
- Magnetic stirrer and stir bar
- Dropping funnel
- Round-bottom flask
- Beaker
- Büchner funnel and filter paper

Procedure:

- In a round-bottom flask, add 3-methylanisole and concentrated sulfuric acid. Cool the mixture in an ice bath with continuous stirring.
- In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid. This mixture should also be cooled in an ice bath.
- Slowly add the cold nitrating mixture to the stirred solution of 3-methylanisole in sulfuric acid using a dropping funnel. Maintain the reaction temperature below 10°C throughout the addition.
- After the addition is complete, continue stirring the reaction mixture in the ice bath for a designated period (e.g., 30-60 minutes) to ensure the reaction goes to completion.

- Pour the reaction mixture over crushed ice in a beaker. This will cause the crude **3-Methyl-4-nitroanisole** to precipitate.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with cold distilled water to remove any residual acid. A subsequent wash with a small amount of cold methanol can also be performed.
- Dry the purified product. The melting point can be taken to assess purity.

Experimental Workflow: Synthesis of 3-Methyl-4-nitroanisole

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Caption: Workflow for the synthesis of **3-Methyl-4-nitroanisole**.

Applications in Drug Development and Research

3-Methyl-4-nitroanisole is a versatile intermediate in the synthesis of various organic molecules with potential applications in pharmaceuticals and agrochemicals.[\[5\]](#) Its functional groups allow for further chemical modifications.

Use in Enamine Synthesis

Enamines are crucial intermediates in organic synthesis, particularly for the formation of carbon-carbon bonds. The general reaction involves the condensation of an aldehyde or ketone with a secondary amine. While **3-Methyl-4-nitroanisole** itself does not directly form an enamine, its derivatives, which can be synthesized from it, can participate in such reactions.

Potential Biological Activity and Signaling Pathways

Some studies suggest that nitroaromatic compounds, including **3-Methyl-4-nitroanisole**, may possess antimicrobial properties.[\[4\]](#)

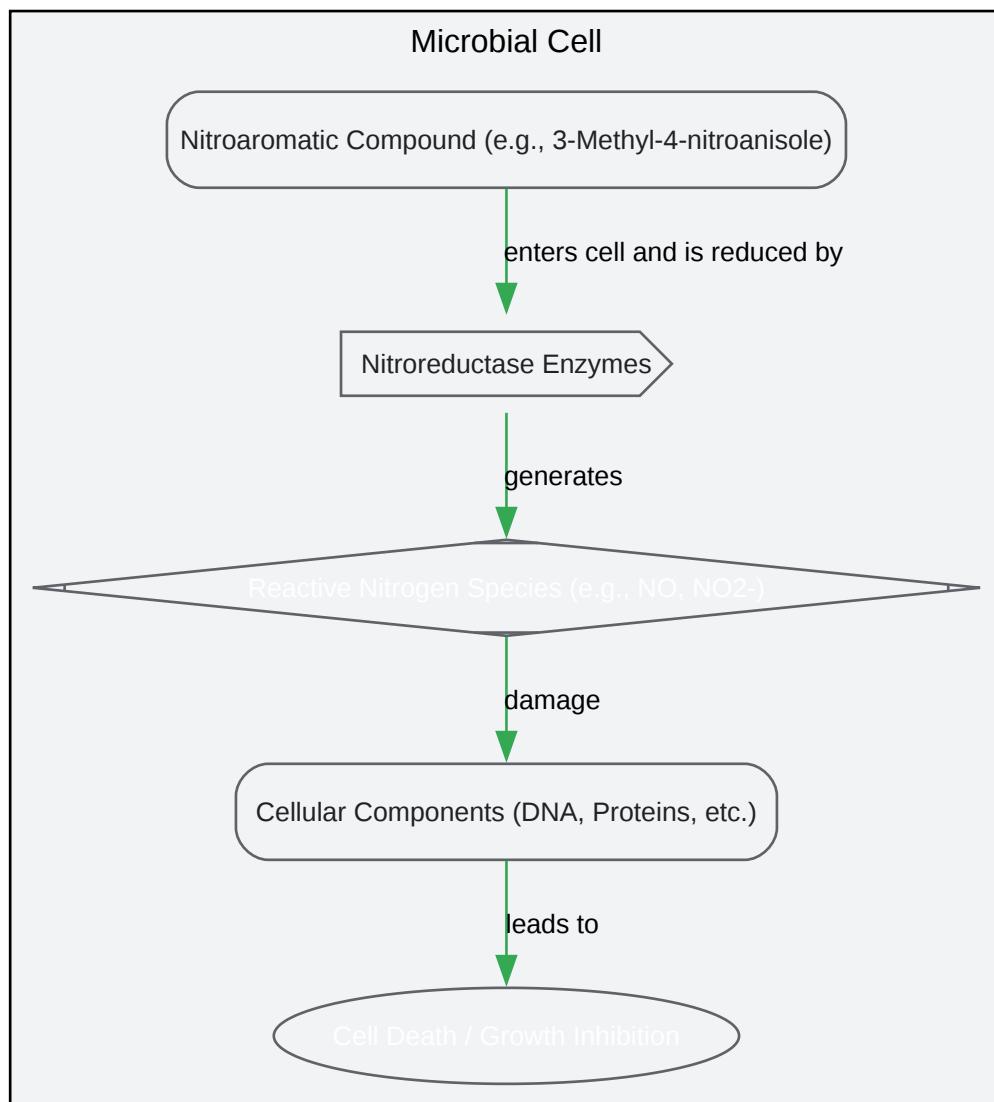
General Antimicrobial Mechanism of Nitroaromatic Compounds

The antimicrobial activity of many nitroaromatic compounds is generally attributed to the reductive activation of the nitro group within the target microorganism.[\[8\]](#)[\[9\]](#) This process generates reactive nitrogen species that can lead to cellular damage and death.

The proposed mechanism involves the following steps:

- Enzymatic Reduction: The nitro group of the compound is reduced by nitroreductases present in susceptible microorganisms.[\[9\]](#)[\[10\]](#)
- Formation of Reactive Intermediates: This reduction leads to the formation of highly reactive intermediates, such as nitroso and hydroxylamine derivatives, as well as superoxide radicals.[\[8\]](#)
- Cellular Damage: These reactive species can cause widespread cellular damage by targeting various biomolecules, including DNA, proteins, and lipids, ultimately leading to cell death.[\[8\]](#)

Signaling Pathway: General Antimicrobial Action of Nitroaromatics



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Caption: General mechanism of antimicrobial action for nitroaromatic compounds.

Safety and Handling

3-Methyl-4-nitroanisole is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). [2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat,

should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Table 3: GHS Hazard Information

Hazard Class	Category	Hazard Statement
Acute toxicity, Oral	4	H302: Harmful if swallowed

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